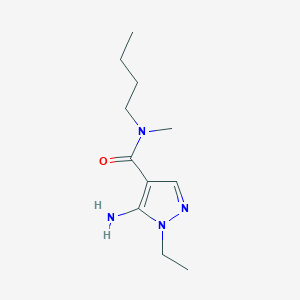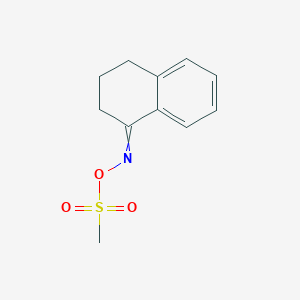![molecular formula C9H17N3O B11738876 (3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738876.png)
(3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that features a pyrazole ring substituted with a methoxypropyl group and a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with methoxypropyl group: The pyrazole intermediate is then reacted with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate to introduce the methoxypropyl group.
Introduction of the methylamine group: Finally, the compound is treated with formaldehyde and methylamine in a reductive amination reaction to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to yield a dihydropyrazole derivative.
Substitution: The methylamine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: (3-hydroxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine.
Reduction: (3-methoxypropyl)[(1-methyl-1,2-dihydro-1H-pyrazol-5-yl)methyl]amine.
Substitution: Various N-substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be incorporated into polymers to modify their physical properties, such as flexibility and thermal stability.
Biological Studies: It can serve as a ligand in the study of enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of (3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxypropyl and methylamine groups can interact with various molecular targets, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-methoxypropyl)[(1-methyl-1H-imidazol-5-yl)methyl]amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
(3-methoxypropyl)[(1-methyl-1H-triazol-5-yl)methyl]amine: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
(3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H17N3O |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
3-methoxy-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C9H17N3O/c1-12-9(4-6-11-12)8-10-5-3-7-13-2/h4,6,10H,3,5,7-8H2,1-2H3 |
InChI-Schlüssel |
AMFWAGLGWCZNLU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)CNCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738807.png)
![4-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11738812.png)
![butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738813.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738816.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11738818.png)
![[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738821.png)

![1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11738824.png)
![1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11738826.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738832.png)
![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738839.png)


